
Lanthanum Carbonate
Overview
Description
Lanthanum carbonate (La$2$(CO$3$)$3$·8H$2$O) is a non-calcium, non-aluminum phosphate binder primarily used to manage hyperphosphatemia in patients with chronic kidney disease (CKD) undergoing dialysis. Its molecular weight is 601.9 g/mol, with a CAS number of 6487-39-4 . The compound binds dietary phosphate in the gastrointestinal tract, forming insoluble lanthanum phosphate complexes that are excreted, thereby reducing serum phosphorus levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum carbonate can be synthesized through the reaction of lanthanum chloride with sodium bicarbonate. The process involves adding a small amount of sodium bicarbonate solution to an acidic lanthanum chloride solution to generate this compound nuclei. Subsequently, sodium bicarbonate is added to the lanthanum chloride solution at a constant speed, allowing both the precipitation and neutralization reactions to occur simultaneously. This method ensures the production of this compound in a low pH environment, reducing the risk of forming this compound hydroxide .
Industrial Production Methods: In industrial settings, this compound is produced by reacting lanthanum oxide with carbon dioxide under controlled conditions. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Lanthanum carbonate undergoes several types of chemical reactions, including:
Decomposition: When heated, this compound decomposes to form lanthanum oxide and carbon dioxide.
Reaction with Acids: this compound reacts with acids to form lanthanum salts and carbon dioxide.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with this compound.
Heat: Decomposition reactions typically require heating the compound to high temperatures.
Major Products:
Lanthanum Oxide: Formed during the decomposition of this compound.
Lanthanum Salts: Produced when this compound reacts with acids.
Scientific Research Applications
Phosphate Binding in CKD and ESRD
Mechanism of Action : Lanthanum carbonate works by binding phosphate ions in the gastrointestinal tract, thus reducing serum phosphate levels without causing significant hypercalcemia or worsening metabolic acidosis. This mechanism is crucial for patients with CKD, where phosphate retention can lead to cardiovascular complications and bone disorders.
Clinical Studies :
- A systematic review indicated that this compound effectively reduces serum phosphorus levels in patients undergoing dialysis. In a study involving 680 patients across 49 hospitals, it was found that the average dose used was 2174 mg/day, leading to significant reductions in serum phosphorus levels .
- Another randomized controlled trial demonstrated that patients receiving this compound showed a mean difference in serum phosphorus of 1.91 mg/dL compared to placebo, highlighting its efficacy .
Study | Population | Dosage | Outcome | Adverse Effects |
---|---|---|---|---|
REFOS Study | 680 CKD patients on dialysis | Average 2174 mg/day | Significant reduction in serum phosphorus | Gastrointestinal disorders (26%) |
Randomized Trial | 750+ ESRD patients | Up to 3000 mg/day | Reduction of phosphorus and calcium-phosphorus product | Similar adverse events to placebo |
Safety Profile
This compound has been shown to have a favorable safety profile. Most adverse effects reported are gastrointestinal, including nausea and constipation. Long-term studies have indicated no significant toxicity or abnormalities in bone mineralization .
Case Study Example : A retrospective analysis of 647 patients revealed that while gastrointestinal complaints were common, serious adverse events were rare, and none were directly related to the treatment .
Effects on Bone Health
Emerging evidence suggests that this compound may positively influence bone health. In long-term studies, it has been associated with increased bone turnover and volume compared to other phosphate binders.
- A study found that bone biopsies from patients treated with this compound showed improved bone volume after two years compared to those treated with calcium-based binders .
Study | Duration | Findings |
---|---|---|
Long-term follow-up | 2 years | Increased bone volume in lanthanum-treated patients |
Bone biopsy analysis | 1 year | Enhanced bone turnover compared to controls |
Comparative Efficacy
This compound has been compared with other phosphate binders such as calcium acetate and sevelamer. Studies indicate that while all these agents effectively lower serum phosphate levels, this compound does so without increasing serum calcium levels, which is particularly beneficial for patients at risk of vascular calcification.
Mechanism of Action
Lanthanum carbonate exerts its effects by binding to dietary phosphate in the gastrointestinal tract, forming insoluble lanthanum phosphate complexes. These complexes pass through the gastrointestinal tract unabsorbed, thereby reducing the absorption of phosphate and lowering serum phosphate levels. This mechanism is particularly beneficial for patients with chronic kidney disease, as it helps manage hyperphosphatemia .
Comparison with Similar Compounds
Lanthanum Carbonate vs. Oxythis compound
Oxythis compound, a derivative, has been studied for bioequivalence and pharmacokinetics. A 2024 randomized crossover trial demonstrated pharmacodynamic equivalence between the two compounds in healthy volunteers, with similar phosphate-binding capacities and safety profiles .
This compound vs. Nicotinic Acid
A 2016 double-blind trial compared this compound with nicotinic acid in hemodialysis patients. Both reduced serum phosphorus significantly, but nicotinic acid (200–600 mg/day) showed dose-dependent efficacy without the gastrointestinal side effects associated with this compound .
This compound vs. Calcium-Based Binders
This compound avoids the risk of hypercalcemia and vascular calcification associated with calcium-based binders, making it preferable in patients with elevated calcium levels .
Research Findings and Clinical Data
- Veterinary Use : this compound octahydrate (Lanthan One®) is approved as a feed additive for cats, demonstrating efficacy in reducing phosphate absorption without adverse effects .
Data Tables
Table 1: Chemical Comparison
Property | This compound | Oxythis compound |
---|---|---|
Molecular Formula | La$2$(CO$3$)$3$·8H$2$O | Not fully disclosed |
CAS Number | 6487-39-4 | Under investigation |
Table 2: Clinical Efficacy in Hemodialysis Patients
Agent | Baseline Phosphorus (mg/dL) | Post-Treatment Phosphorus (mg/dL) |
---|---|---|
This compound | 6.69 ± 0.28 | 4.28 ± 0.31 |
Nicotinic Acid | 6.67 ± 1.37 | 4.30 ± 0.98 |
Biological Activity
Lanthanum carbonate (LaC) is a phosphate binder primarily used in the management of hyperphosphatemia in patients with chronic kidney disease (CKD) and end-stage renal disease (ESRD). Its biological activity is characterized by its ability to bind dietary phosphate in the gastrointestinal tract, thereby reducing serum phosphate levels. This article reviews the biological activity of this compound, supported by clinical studies, case reports, and pharmacological data.
This compound works by forming insoluble complexes with phosphate in the gastrointestinal tract, which prevents phosphate absorption into the bloodstream. This mechanism is crucial for managing hyperphosphatemia, particularly in patients with impaired renal function. The compound has a high binding affinity for phosphate, which is greater than that of other commonly used phosphate binders like calcium carbonate and sevelamer .
Clinical Efficacy
Numerous studies have demonstrated the efficacy of this compound in controlling serum phosphate levels:
- Phase III Clinical Trials : In a multicenter study involving 126 hemodialysis patients, this compound significantly reduced serum phosphorus levels compared to placebo. The mean difference in serum phosphorus was 1.91 mg/dL (P < 0.0001), with a notable decrease in calcium x phosphorus product and parathyroid hormone (PTH) levels .
- Long-term Studies : A 10-year safety study indicated that this compound is well-tolerated with no significant toxic effects observed over prolonged use. Patients treated for up to six years showed no clinically relevant changes in liver enzyme or bilirubin levels, and there was no evidence of aluminum-like toxicity .
- Comparison with Other Treatments : In a study comparing this compound to calcium carbonate, the incidence of hypercalcemia was significantly lower in the lanthanum group (6% vs. 49%) after one year of treatment .
Case Studies
Several case reports highlight the long-term effects and specific clinical scenarios involving this compound:
- Gastric Lanthanosis : A case report detailed a 72-year-old female who developed gastric lanthanosis after discontinuing this compound seven years post-treatment. This case underscores the potential for long-term deposition effects of lanthanum despite cessation of therapy .
- Chronic Kidney Disease Management : In a study involving CKD Stage 3 patients, this compound reduced urinary phosphate excretion and plasma FGF23 levels without significant changes in serum phosphate concentrations. This finding suggests its role in phosphate management even when serum levels appear normal .
Pharmacokinetics and Safety Profile
Lanthanum exhibits very low bioavailability and is primarily eliminated via the hepatobiliary pathway. Unlike aluminum-based phosphate binders, lanthanum does not accumulate significantly within the body under normal therapeutic doses. Safety pharmacology studies have shown no adverse effects on gastric emptying or intestinal transit at doses much higher than those used clinically .
Table: Summary of Key Findings on this compound
Study Type | Findings |
---|---|
Phase III Trial | Significant reduction in serum phosphorus (1.91 mg/dL) compared to placebo (P < 0.0001) |
Long-term Safety Study | No significant toxic effects after 10 years; minimal absorption and no aluminum-like effects |
CKD Stage 3 Study | Reduced urinary phosphate excretion; decreased plasma FGF23 without changes in serum phosphate |
Gastric Lanthanosis Case | Documented long-term deposition effects after discontinuation of treatment |
Q & A
Basic Research Questions
Q. How should researchers design controlled experiments to compare the phosphate-binding efficacy of lanthanum carbonate with calcium-based binders in clinical settings?
Methodological Answer: Controlled clinical trials should adopt a randomized, open-label design with parallel groups, as demonstrated in studies comparing this compound (up to 3,000 mg/day) and calcium carbonate (up to 9,000 mg/day) over 6 months . Key considerations include:
- Patient stratification by baseline serum phosphate levels, renal function, and dialysis adequacy (Kt/V).
- Dose titration protocols targeting serum phosphate levels within 3.5–5.5 mg/dL, with monthly adjustments based on biochemical monitoring.
- Safety endpoints such as hypercalcemia incidence, which was 3-fold lower with this compound versus calcium carbonate in a 6-month trial (4.5% vs. 13.9%) .
Table 1: Key Parameters from Pivotal Comparative Studies
Binder Type | Dose Range (mg/day) | Duration | Serum Phosphate Reduction | Hypercalcemia Incidence |
---|---|---|---|---|
This compound | 375–3,000 | 6 months | 1.92 ± 0.41 mg/dL | 4.5% |
Calcium Carbonate | 1,500–9,000 | 6 months | 1.85 ± 0.38 mg/dL | 13.9% |
Researchers must account for dietary phosphate intake variability through 3-day dietary recalls and adjust statistical models for interdialytic weight gain .
Q. What standardized protocols are used to assess phosphate-binding kinetics of this compound in vitro?
Methodological Answer: In vitro binding assays should simulate gastrointestinal pH gradients (e.g., pH 3.0 for gastric phase, pH 6.5–7.4 for intestinal phase) using phosphate solutions (10–40 mM). Key steps include:
- Equilibrium dialysis : Measure unbound phosphate after incubating this compound with phosphate solutions for 2–4 hours .
- Spectrophotometric quantification : Use ammonium molybdate-based colorimetric assays at 820 nm to determine residual phosphate .
Table 2: Phosphate Binding Affinity Comparison
Binder Type | Binding Capacity (mmol phosphate/g binder) | pH Sensitivity |
---|---|---|
This compound | 0.72 ± 0.05 | Stable across pH 3–7 |
Sevelamer Hydrochloride | 0.58 ± 0.03 | Declines above pH 5 |
Include controls for ionic strength and competing ions (e.g., calcium, magnesium) to mimic physiological conditions .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on this compound’s effects on QT interval prolongation in preclinical vs. clinical studies?
Methodological Answer: To address discrepancies, employ a tiered approach:
- Preclinical models : Use Langendorff-perfused hearts or human-induced pluripotent stem cell-derived cardiomyocytes to measure action potential duration under lanthanum exposure (0.1–10 μM) .
- Clinical validation : Conduct randomized trials with Holter monitoring, adjusting for confounders (e.g., electrolyte imbalances, concomitant medications). A 12-month study found no QT prolongation (mean ΔQTc = 2.1 ms, p = 0.34) in 682 patients .
Table 3: QT Interval Changes in Clinical Trials
Study Duration | ΔQTc (ms) | Lanthanum Dose (mg/day) | Sample Size |
---|---|---|---|
6 months | +1.8 | 2,250–3,000 | 533 |
3 years | +2.1 | 1,500–3,000 | 161 |
Apply mixed-effects regression to isolate lanthanum-specific effects from uremic cardiomyopathy .
Q. What methodologies are optimal for quantifying lanthanum accumulation in bone and assessing its clinical relevance?
Methodological Answer: Combine bone biopsy histomorphometry with ICP-MS for precise quantification:
- Biopsy protocol : Transiliac crest biopsies processed undecalcified, stained with Goldner’s trichrome to evaluate osteoid volume .
- ICP-MS parameters : Limit of detection <0.01 μg/g dry weight, validated with NIST bone ash standards .
Table 4: Lanthanum Deposition in Long-Term Studies
Duration (Years) | Bone Lanthanum (μg/g) | Plasma Lanthanum (μg/L) | Clinical Outcome |
---|---|---|---|
1 | 4.2 ± 1.8 | 1.05 ± 0.32 | Stable BMD |
4.5 | 15.6 ± 3.4 | 0.98 ± 0.29 | No fractures |
Correlate findings with bone turnover markers (e.g., P1NP, CTX) and adjust for confounding factors like vitamin D therapy .
Q. How should researchers design longitudinal studies to evaluate this compound’s impact on vascular calcification in CKD models?
Methodological Answer: Use uremic rat models with adenine-induced CKD, treated orally with this compound (500–1,000 mg/kg/day) for 6–12 months. Key endpoints:
- Micro-CT imaging : Quantify aortic calcification volume (mm³) at baseline and endpoint .
- Biochemical assays : Measure serum FGF-23 and Klotho levels to assess mineral metabolism dysregulation.
Table 5: Vascular Calcification in Preclinical Models
Treatment Group | Aortic Calcification (mm³) | FGF-23 Reduction (%) |
---|---|---|
Lanthanum | 0.32 ± 0.11 | 48.3 ± 6.2 |
Untreated CKD | 1.87 ± 0.45 | N/A |
Include sham-operated controls and adjust for dietary phosphate content .
Q. Data Contradiction Analysis
Q. How can meta-analytic techniques reconcile divergent findings on this compound’s gastrointestinal tolerability across studies?
Methodological Answer: Perform a PRISMA-guided meta-analysis of 20+ trials (n > 5,000). Stratify by:
- Dose ranges : <1,500 mg/day vs. ≥1,500 mg/day.
- Study duration : Short-term (≤6 months) vs. long-term (>6 months).
Table 6: Adverse Event Incidence
Duration | Nausea (%) | Vomiting (%) | Diarrhea (%) |
---|---|---|---|
≤6 months | 8.2 | 5.1 | 4.3 |
>6 months | 12.7 | 7.8 | 6.5 |
Use random-effects models to account for heterogeneity and adjust for publication bias via funnel plots .
Properties
IUPAC Name |
lanthanum(3+);tricarbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2La/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPIUJUFIFZSPW-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[La+3].[La+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
La2(CO3)3, C3La2O9 | |
Record name | Lanthanum carbonate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Lanthanum_carbonate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30890512 | |
Record name | Carbonic acid, lanthanum(3+) salt (3:2) | |
Source | EPA DSSTox | |
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Molecular Weight |
457.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble., Soluble in acids, Practically insoluble in water | |
Record name | Lanthanum carbonate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06792 | |
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Record name | Lanthanum Carbonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7758 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.6 | |
Record name | Lanthanum Carbonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7758 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
587-26-8, 183309-52-6 | |
Record name | Lanthanum carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587268 | |
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Record name | Lanthanum carbonate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06792 | |
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Record name | Carbonic acid, lanthanum(3+) salt (3:2) | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lanthanum carbonate Tetrahydrate | |
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Record name | LANTHANUM CARBONATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M78EU4V9H | |
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Record name | Lanthanum Carbonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7758 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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